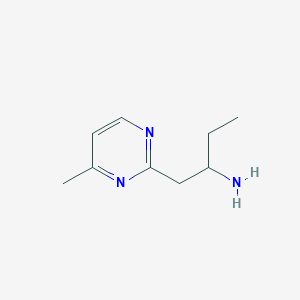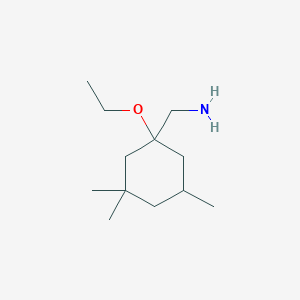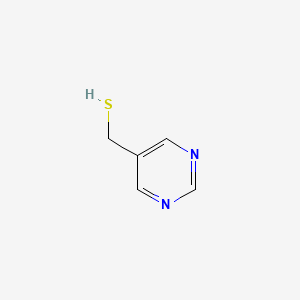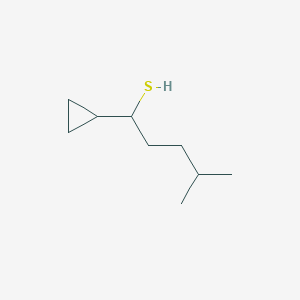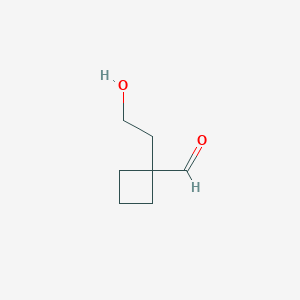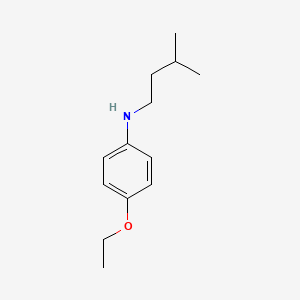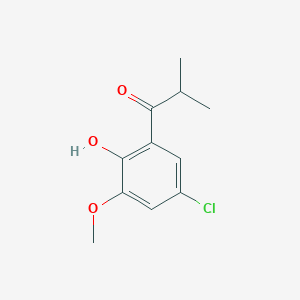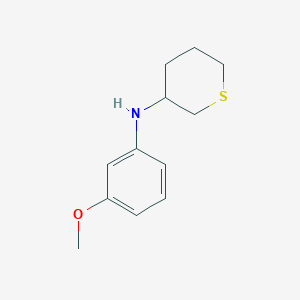![molecular formula C12H21BrO2 B13309593 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring via an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxolane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy-methyl linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can participate in various binding interactions, while the oxolane ring provides stability and solubility. The compound can modulate biological pathways by acting as an inhibitor or activator of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methyltetrahydrofuran: Another bio-based solvent with similar applications.
Uniqueness
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is unique due to its specific structure, which combines a bromocycloheptyl group with an oxolane ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-[(2-bromocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2 |
InChI Key |
GDLDPOWKQUEGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


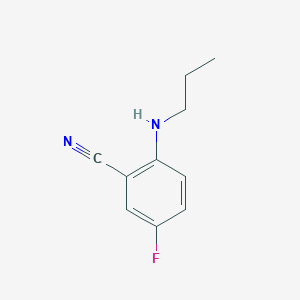

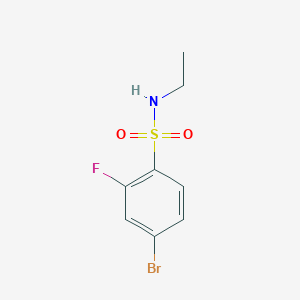
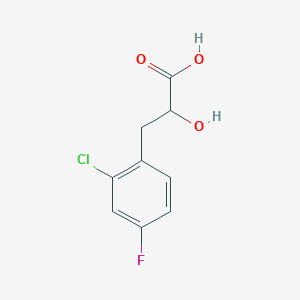
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
